Cas no 1518236-09-3 (N-Methyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine)
N-Methyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it valuable for drug discovery. The compound's pyrazole core offers versatility as a scaffold for further functionalization, while the N-methylamine side chain provides opportunities for derivatization. The trifluoromethyl group also contributes to improved bioavailability and binding affinity in target interactions. This compound is particularly relevant in the development of bioactive molecules, where its unique structural features can be leveraged to optimize pharmacokinetic properties. Suitable for use in synthetic chemistry and medicinal research.
1518236-09-3 structure
Product Name:N-Methyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
CAS No:1518236-09-3
MF:C8H12F3N3
MW:207.19619178772
CID:5048401
PubChem ID:82659566
Update Time:2025-10-29
N-Methyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- N-methyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
- N-methyl-2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanamine
- N-Methyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
-
- Inchi: 1S/C8H12F3N3/c1-12-4-3-6-5-14(2)13-7(6)8(9,10)11/h5,12H,3-4H2,1-2H3
- InChI Key: GWKKDIZGAIDBAC-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN(C)N=1)CCNC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- XLogP3: 1
- Topological Polar Surface Area: 29.8
N-Methyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N303461-100mg |
n-methyl-2-(1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine |
1518236-09-3 | 100mg |
$ 210.00 | 2022-06-03 | ||
| TRC | N303461-500mg |
n-methyl-2-(1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine |
1518236-09-3 | 500mg |
$ 750.00 | 2022-06-03 | ||
| TRC | N303461-1g |
n-methyl-2-(1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl)ethan-1-amine |
1518236-09-3 | 1g |
$ 1135.00 | 2022-06-03 | ||
| Enamine | EN300-1221716-0.05g |
methyl({2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl})amine |
1518236-09-3 | 0.05g |
$1344.0 | 2023-07-07 | ||
| Enamine | EN300-1221716-0.1g |
methyl({2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl})amine |
1518236-09-3 | 0.1g |
$1408.0 | 2023-07-07 | ||
| Enamine | EN300-1221716-0.25g |
methyl({2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl})amine |
1518236-09-3 | 0.25g |
$1472.0 | 2023-07-07 | ||
| Enamine | EN300-1221716-0.5g |
methyl({2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl})amine |
1518236-09-3 | 0.5g |
$1536.0 | 2023-07-07 | ||
| Enamine | EN300-1221716-1.0g |
methyl({2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl})amine |
1518236-09-3 | 1.0g |
$1599.0 | 2023-07-07 | ||
| Enamine | EN300-1221716-2.5g |
methyl({2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl})amine |
1518236-09-3 | 2.5g |
$3136.0 | 2023-07-07 | ||
| Enamine | EN300-1221716-5.0g |
methyl({2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl})amine |
1518236-09-3 | 5.0g |
$4641.0 | 2023-07-07 |
N-Methyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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